Ammonium tetrathiotungstenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

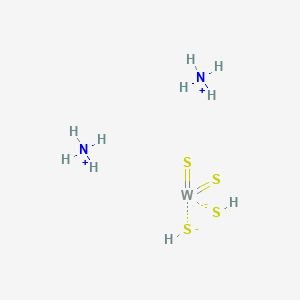

Ammonium tetrathiotungstenate, with the chemical formula (NH4)2WS4, is a compound of significant interest in various scientific fields. It is known for its role as a precursor in the synthesis of tungsten disulfide (WS2) and other tungsten-based materials. This compound is also utilized in various industrial applications, including catalysis and material science .

Vorbereitungsmethoden

Ammonium tetrathiotungstenate can be synthesized through several methods. One common method involves the reaction of ammonium sulfide ((NH4)2S) with tungsten hexachloride (WCl6) in an aqueous solution. This reaction produces this compound along with ammonium chloride (NH4Cl) as a byproduct . Another method involves the sulfidation of ammonium metatungstate ((NH4)6H2W12O40) using hydrogen sulfide (H2S) gas . This method is more traditional but involves handling toxic and corrosive gases.

Analyse Chemischer Reaktionen

Ammonium tetrathiotungstenate undergoes various chemical reactions, including thermal decomposition and hydrolysis. During thermal decomposition in an inert atmosphere, it decomposes in three steps: the release of free water, the formation of an amorphous tungsten trisulfide (WS3) phase, and the formation of slightly crystalline tungsten disulfide (WS2) . In the presence of air, the decomposition leads directly to WS2, which further crystallizes into tungsten oxide (WO3) at higher temperatures . This compound can also react with other metal salts to form mixed-metal sulfides, which are useful in catalysis .

Wissenschaftliche Forschungsanwendungen

Ammonium tetrathiotungstenate has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of tungsten disulfide, which is a valuable material for catalysis, lubrication, and gas sensing . In biology and medicine, it has been studied for its potential as a copper-chelating agent, similar to ammonium tetrathiomolybdate, which is used in the treatment of Wilson’s disease . In industry, it is used in the production of catalysts for hydrodesulfurization (HDS) reactions, which are essential for removing sulfur from crude oil .

Wirkmechanismus

The mechanism of action of ammonium tetrathiotungstenate involves its ability to form complexes with metal ions. In biological systems, it can form tight complexes with copper ions, reducing their bioavailability and potentially mitigating copper-related toxicity . In catalysis, the compound decomposes to form tungsten disulfide, which acts as an active catalyst for various chemical reactions, including the hydrogenation and desulfurization of hydrocarbons .

Vergleich Mit ähnlichen Verbindungen

Ammonium tetrathiotungstenate is similar to other thiometallate compounds, such as ammonium tetrathiomolybdate ((NH4)2MoS4) and ammonium tetrathiovanadate ((NH4)2VS4). These compounds share similar structures and chemical properties, but each has unique applications. For example, ammonium tetrathiomolybdate is widely used in the treatment of Wilson’s disease due to its copper-chelating properties . This compound, on the other hand, is more commonly used in industrial catalysis and material science .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to form complexes with metal ions make it valuable in both research and industry

Eigenschaften

Molekularformel |

H10N2S4W |

|---|---|

Molekulargewicht |

350.2 g/mol |

IUPAC-Name |

diazanium;bis(sulfanylidene)tungsten;sulfanide |

InChI |

InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;; |

InChI-Schlüssel |

CCFCMIWYHMKPAO-UHFFFAOYSA-N |

Kanonische SMILES |

[NH4+].[NH4+].[SH-].[SH-].S=[W]=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)

![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)

![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)

![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)

![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)

![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)